2-Aminocyclohexane-1-carboxamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with ammonia to form 2-aminocyclohexanone, which is then converted to the carboxamide derivative . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield primary amines .
Scientific Research Applications
2-Aminocyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminocyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Aminocyclohexane-1-carboxamide hydrochloride include:
- 2-Aminocyclohexanone
- Cyclohexanone oxime
- Cyclohexanecarboxamide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of scientific research .
Biological Activity
2-Aminocyclohexane-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.66 g/mol. It features a cyclohexane ring substituted with an amino group and a carboxamide group, contributing to its unique chemical reactivity and biological activity. The compound appears as a white crystalline solid and is soluble in water, making it suitable for various biological assays .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. The compound may function as either an agonist or antagonist depending on the target receptor or enzyme .
Antidepressant Effects
Research indicates that this compound may influence neurotransmitter systems, suggesting potential antidepressant properties. Studies have shown changes in serotonin and norepinephrine levels upon administration, indicating its role in mood regulation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which could be beneficial in treating conditions related to enzyme overactivity. For instance, it has shown promise in modulating pathways associated with inflammatory responses by inhibiting NF-kB activity .
Data Table: Biological Activities of this compound
Case Studies
- Antidepressant Activity : A study explored the effects of this compound on animal models of depression. Results demonstrated significant reductions in depressive behaviors when compared to control groups, supporting its potential use as an antidepressant .
- Inflammation Modulation : Another investigation focused on the compound's ability to inhibit NF-kB signaling pathways in vitro. The results indicated a dose-dependent inhibition of NF-kB activation, which is crucial for inflammatory responses, suggesting therapeutic potential for inflammatory diseases .
- Receptor Interaction Studies : Research on the binding affinity of this compound to serotonin receptors revealed promising results, indicating that it could serve as a lead compound for developing new antidepressants targeting these receptors .
Properties
IUPAC Name |
2-aminocyclohexane-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHYQUMEXHWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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